N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide (hereafter referred to as the target compound) is a structurally complex molecule combining a tetrahydroisoquinoline core with heterocyclic and carboxamide substituents. Its key features include:
- Tetrahydroisoquinoline scaffold: A bicyclic structure prevalent in bioactive molecules, often associated with receptor-binding capabilities (e.g., opioid receptor ligands) .
- 1-(Thiophen-2-yl)cyclopentanecarboxamide: A cyclopentane-linked carboxamide with a thiophene substituent, introducing steric bulk and sulfur-mediated interactions.
Amide coupling between a tetrahydroisoquinoline amine and a cyclopentanecarboxylic acid derivative.
Functionalization of the tetrahydroisoquinoline core with a furan-2-carbonyl group via acyl chloride intermediates, as seen in .
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-22(20-5-3-13-29-20)26-12-9-17-7-8-19(15-18(17)16-26)25-23(28)24(10-1-2-11-24)21-6-4-14-30-21/h3-8,13-15H,1-2,9-12,16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMVYNGPYUNIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5=CC=CO5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound characterized by its unique structural features, including a furan ring, a tetrahydroisoquinoline moiety, and a thiophene group. This article aims to explore the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions. One common method includes the acylation of tetrahydroisoquinoline with furan-2-carbonyl chloride followed by coupling with thiophene derivatives under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The furan and tetrahydroisoquinoline moieties are believed to play critical roles in binding affinity and specificity towards enzymes or receptors involved in disease pathways. Potential targets include kinases and proteases that are pivotal in cancer and neurodegenerative diseases.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of tetrahydroisoquinoline have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the furan carbonyl group may enhance this activity by stabilizing interactions with target proteins.
Neuroprotective Effects
Research has suggested that compounds containing tetrahydroisoquinoline structures possess neuroprotective properties. They may modulate neurotransmitter systems or exhibit antioxidant activities that protect neuronal cells from oxidative stress. The specific mechanisms through which this compound exerts such effects require further investigation.
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. For example, a related furan-containing compound showed an IC50 value of 1.55 μM against SARS-CoV-2 main protease (Mpro), indicating potential antiviral activity . Such findings suggest that the compound may also have applications in antiviral drug development.
Comparison with Similar Compounds
Structural Analog 1: N-(2-Nitrophenyl)thiophene-2-carboxamide ()
This compound shares a thiophene-carboxamide motif but lacks the tetrahydroisoquinoline core. Key differences include:
- Core Structure: Benzene ring vs. tetrahydroisoquinoline in the target compound.
- Substituents : Nitrophenyl group vs. furan-2-carbonyl and cyclopentane-thiophene groups.
- Structural Parameters :
- Dihedral angles between aromatic rings (13.53° and 8.50° in the analog vs. likely larger angles in the target compound due to steric hindrance from the cyclopentane) .
- Intermolecular interactions dominated by weak C–H⋯O/S bonds in the analog, whereas the target compound may exhibit stronger hydrogen bonds due to the furan oxygen and carboxamide groups.
Biological Relevance: The analog exhibits antibacterial and antifungal activity, but its nitro group is associated with genotoxicity . The absence of a nitro group in the target compound may mitigate such risks.
Structural Analog 2: N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) ()
This furan-based analog provides insights into heterocycle substitution effects:
- Heterocycle Comparison : Replacing thiophene (analog 1) with furan reduces sulfur-mediated interactions but enhances oxygen’s hydrogen-bonding capacity.
- Dihedral Angles : 9.71° between benzene and furan rings in 2NPFC, compared to 13.53°–8.50° in the thiophene analog, suggesting furan’s smaller size permits closer ring alignment .
Structural Analog 3: Compound V004-7155 ()
This tetrahydroisoquinoline derivative shares structural motifs with the target compound:
- Core: Both feature a tetrahydroisoquinoline scaffold.
- Substituents :
- V004-7155: Cyclopentanecarbonyl and furan-2-carboxamide linked via an oxy-methyl group.
- Target Compound: Furan-2-carbonyl at C2 and cyclopentanecarboxamide at C5.
- Functionalization : The oxy-methyl linker in V004-7155 may increase flexibility, whereas the direct cyclopentane-thiophene linkage in the target compound imposes rigidity.
Physicochemical Implications : The methylphenyl group in V004-7155 enhances hydrophobicity, while the thiophene in the target compound introduces sulfur-based interactions (e.g., π-stacking or metal coordination).
Structural Analog 4: (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine ()
This compound highlights the role of thiophene in pharmacological design:
- Thiophene Placement : Dual thiophen-2-yl groups in the analog vs. a single thiophene in the target compound.
- Amine vs.
- Biological Activity : Thiophene-containing amines are often explored for CNS activity, suggesting possible neurological applications for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
